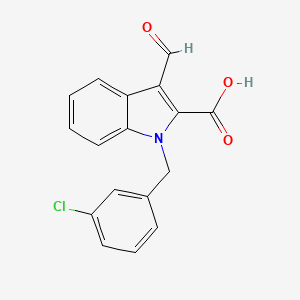

![molecular formula C13H10FNO4S B1310444 Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- CAS No. 612041-66-4](/img/structure/B1310444.png)

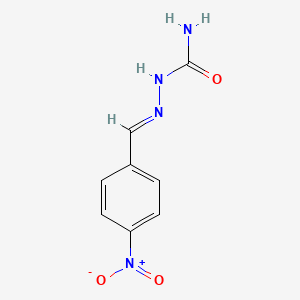

Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of “Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-” is C13H10 F N O4S, and its molecular weight is 295.28600 .Chemical Reactions Analysis

While specific chemical reactions involving “Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-” are not available, it’s important to note that organoboron compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

“Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-” is a white crystalline powder. More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Electrochemical Behavior and Mechanism

- The electrochemical reduction of benzoic acid derivatives, including those with sulfo substituents, has been studied, demonstrating significant impacts on their electrochemical behavior. This research has implications for understanding the reduction processes of related compounds in aqueous solutions, leading to the formation of hydrazo compounds and amino salicylic acid ((Mandić, Nigović, & Šimunić, 2004)).

Synthesis and Chemical Reactions

- Copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates has been achieved, indicating a method for synthesizing various aryl sulfones with excellent regioselectivity. This process uses an 8-aminoquinoline moiety as a directing group, offering potential for precise chemical modifications of benzoic acid derivatives ((Liu et al., 2015)).

Antimicrobial Applications

- Sulfonamido benzoic acids have been synthesized and evaluated for antimicrobial activities. These compounds, including 4-(substituted phenylsulfonamido)benzoic acids, have shown potential as effective antimicrobial agents ((Dineshkumar & Thirunarayanan, 2019)).

- Schiff bases derived from 4-aminobenzoic acid have been investigated for their antibacterial properties, indicating the potential of benzoic acid derivatives in developing new antibacterial agents ((Parekh et al., 2005)).

Agricultural and Environmental Applications

- Benzoic acid and its derivatives have been shown to induce multiple stress tolerance in plants, suggesting their use in agriculture for enhancing plant resilience to environmental stresses ((Senaratna et al., 2004)).

- The modification of benzoic acid derivatives, such as the introduction of fluorine atoms, has led to changes in herbicidal properties. These compounds show potential for use in selective weed control in agriculture ((Hamprecht, Würzer, & Witschel, 2004)).

Biosynthesis and Metabolic Studies

- Benzoic acid biosynthesis in plants and bacteria has been explored, providing insights into the metabolic pathways and chemical specificity of this compound and its analogs. Such studies are crucial for understanding plant and microbial metabolism ((Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001)).

Safety And Hazards

Propriétés

IUPAC Name |

3-[(2-fluorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4S/c14-11-6-1-2-7-12(11)20(18,19)15-10-5-3-4-9(8-10)13(16)17/h1-8,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRJXOUAZDPBSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408205 |

Source

|

| Record name | Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- | |

CAS RN |

612041-66-4 |

Source

|

| Record name | Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)